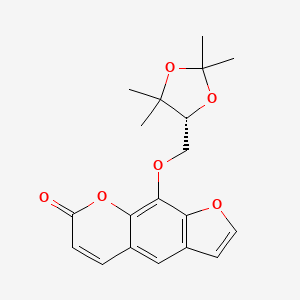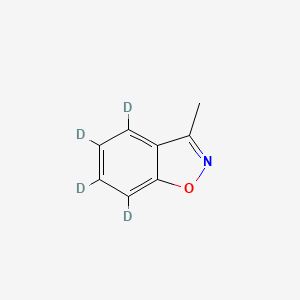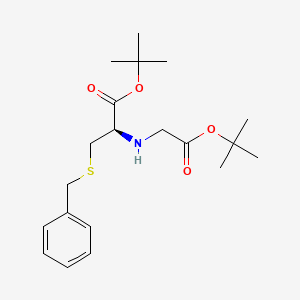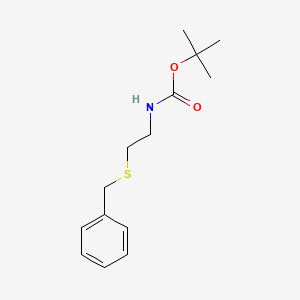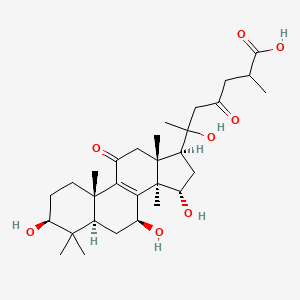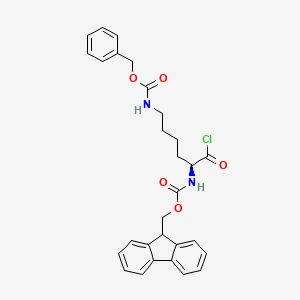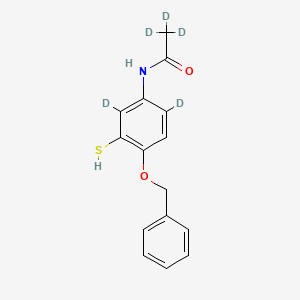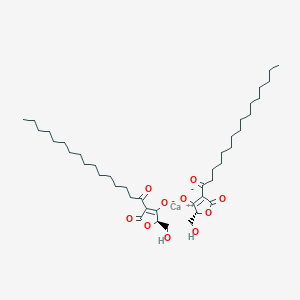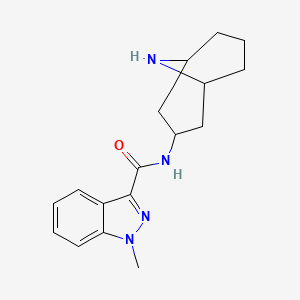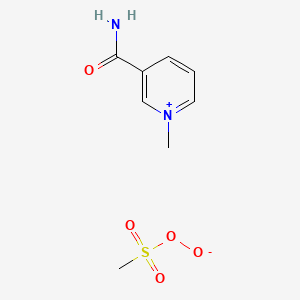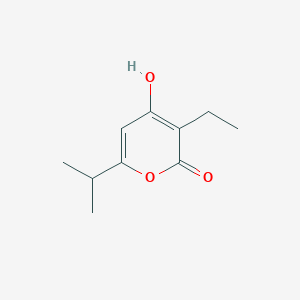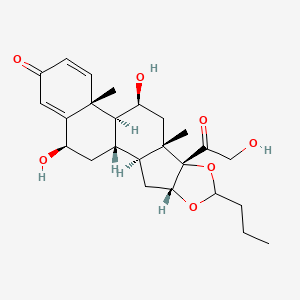
6beta-Hydroxybudesonide
説明
6beta-Hydroxybudesonide is a metabolite of budesonide, a glucocorticoid steroid commonly used for the treatment of asthma, non-infectious rhinitis (including hay fever and other allergies), and for the treatment and prevention of nasal polyposis. It is also used for managing Crohn’s disease . This compound is characterized by its chemical formula C25H34O7 and a molecular weight of 446.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxybudesonide typically involves the hydroxylation of budesonide. Budesonide itself is synthesized through a series of reactions starting from 16α-hydroxy prednisolone. The process involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst, resulting in a mixture of epimers .
Industrial Production Methods: Industrial production of budesonide, and subsequently this compound, often employs a continuous flow process. This method optimizes parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. The continuous flow process is advantageous due to its cost-effectiveness and scalability .
化学反応の分析
Types of Reactions: 6beta-Hydroxybudesonide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
科学的研究の応用
6beta-Hydroxybudesonide has several scientific research applications:
作用機序
6beta-Hydroxybudesonide exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects. The compound also influences the activity of enzymes involved in its metabolism, such as cytochrome P450 3A (CYP3A) enzymes .
類似化合物との比較
16alpha-Hydroxyprednisolone: Another metabolite of budesonide, it shares similar metabolic pathways and therapeutic effects.
Budesonide: The parent compound, widely used in clinical settings for its anti-inflammatory properties.
Uniqueness: 6beta-Hydroxybudesonide is unique due to its specific hydroxylation at the 6beta position, which influences its metabolic stability and interaction with enzymes. This distinct structural feature differentiates it from other metabolites and contributes to its specific pharmacokinetic and pharmacodynamic properties .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVVDXJXIDYDMF-GVTADUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008142 | |
| Record name | 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88411-77-2 | |
| Record name | (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88411-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088411772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J80E95H99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 6β-Hydroxybudesonide quantified in biological samples?
A1: The research article describes a validated method for quantifying 6β-Hydroxybudesonide in human plasma using liquid chromatography coupled with negative electrospray ionization tandem mass spectrometry (LC-(-)ESI-MS-MS) []. This method allows for the simultaneous quantification of budesonide and its metabolites, including 6β-Hydroxybudesonide and 16α-hydroxyprednisolone, with high sensitivity and selectivity.
Q2: What is the significance of monitoring 6β-Hydroxybudesonide levels alongside budesonide?
A2: 6β-Hydroxybudesonide is a major metabolite of budesonide, and its levels can provide insights into the pharmacokinetic profile of budesonide in individuals []. By simultaneously measuring both budesonide and its metabolites, researchers can gain a more complete understanding of the drug's absorption, metabolism, and elimination. This information is valuable for optimizing dosing regimens and understanding interindividual variability in response to budesonide treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
